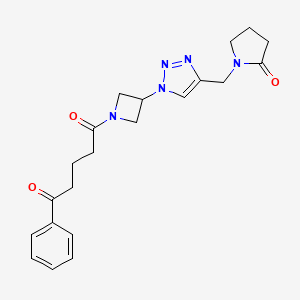![molecular formula C22H21N3O3S B3020379 2-(5-(5-(allylthio)-1,3,4-oxadiazol-2-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 496028-80-9](/img/structure/B3020379.png)
2-(5-(5-(allylthio)-1,3,4-oxadiazol-2-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(5-(5-(allylthio)-1,3,4-oxadiazol-2-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione" is a complex organic molecule that appears to be related to the family of benzo[de]isoquinoline-1,3-diones. These compounds have been studied for various applications, including their antiviral properties and potential use in polymer stabilization and brightening . The specific compound is not directly mentioned in the provided papers, but its structure suggests it may have similar properties to those studied.
Synthesis Analysis
The synthesis of related compounds, such as 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, involves thermal heterocyclization and interactions with reagents like 1,1'-carbonyldiimidazole (CDI) . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be employed, considering the presence of the 1,3,4-oxadiazol moiety within its structure.
Molecular Structure Analysis
The molecular structure of benzo[de]isoquinoline-1,3-diones has been characterized using techniques such as HRMS, NMR spectra analyses, and single-crystal X-ray diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and the nature of intermolecular interactions, which are crucial for understanding the compound's properties and reactivity.
Chemical Reactions Analysis
Benzo[de]isoquinoline-1,3-diones can undergo various chemical reactions. For instance, halocyclization of related compounds has been achieved using iodine, bromine, or sulfuryl chloride, leading to the formation of hydrohalides and subsequent conversion into other derivatives . These reactions demonstrate the reactivity of the benzo[de]isoquinoline-1,3-dione scaffold and suggest potential pathways for further chemical modifications of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[de]isoquinoline-1,3-diones are influenced by their molecular structure. For example, the presence of a nitro group and various substituents can affect the compound's ability to inhibit viral replication . Additionally, the incorporation of benzotriazole and naphthalimide units can enhance the photostabilizing efficiency of these compounds when used in polymers . These properties are essential for the practical applications of the compound and its derivatives.
Future Directions
properties
IUPAC Name |
2-[5-(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-2-14-29-22-24-23-18(28-22)12-4-3-5-13-25-20(26)16-10-6-8-15-9-7-11-17(19(15)16)21(25)27/h2,6-11H,1,3-5,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDXZIBASMBCTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(O1)CCCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(5-(allylthio)-1,3,4-oxadiazol-2-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-pyridine-3-carboxamide](/img/structure/B3020297.png)
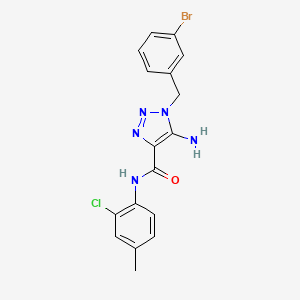
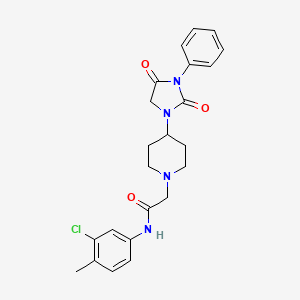

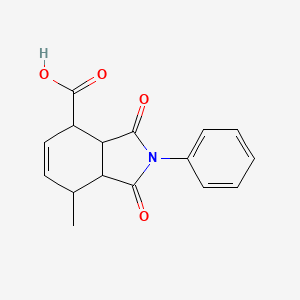
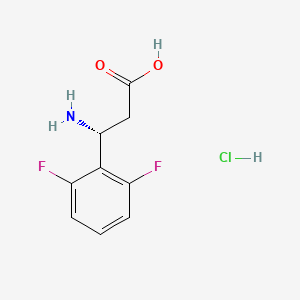
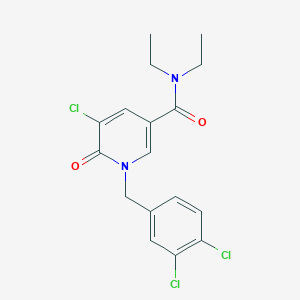
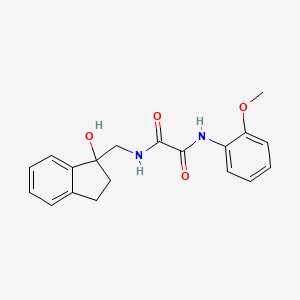

![(5-methyl-1-phenyl-1H-pyrazol-4-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3020313.png)

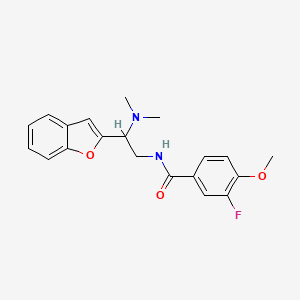
![2-(4-fluorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3020316.png)
